![molecular formula C9H17N3O4 B1604925 H-Ala-D-Ala-Ala-OH CAS No. 5874-86-2](/img/structure/B1604925.png)
H-Ala-D-Ala-Ala-OH
Overview
Description
“H-Ala-D-Ala-Ala-OH” is a tripeptide composed of two D-alanine (D-Ala) and one alanine (Ala) residues . It is used in the synthesis of new sweeteners and some chiral drug intermediates . It is also a substrate for a fluorometric assay of urinary dipeptidase activity .
Synthesis Analysis
The synthesis of “this compound” involves the enzyme D-Alanine-D-Alanine ligase . This enzyme catalyzes the formation of D-Ala-D-Ala from two molecules of D-Ala . A new enzyme that catalyzes the formation of D-Ala amide (D-AlaNH2) from D-Ala has been engineered by modifying ATP-dependent D-Ala-D-Ala ligase .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H17N3O4 . Its average mass is 231.249 Da and its mono-isotopic mass is 231.121902 Da . The molecular structure of “this compound” is similar to that of D-Ala-D-Ala, which constitutes the terminus of the peptide part of the peptidoglycan monomer unit .
Chemical Reactions Analysis
“this compound” is involved in the transpeptidation reaction as the substrate . D-Ala-D-Ala is catalyzed by D-Alanine-D-Alanine ligase . D-Ala-D-Ala is a bacterial endogenous metabolite .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.208 g/cm3 , a boiling point of 402.6ºC at 760 mmHg , and a melting point of 286 - 288ºC . It also has a molecular weight of 160.17100 .
Mechanism of Action
The mechanism of action of “H-Ala-D-Ala-Ala-OH” is related to its role as a substrate in the transpeptidation reaction . This reaction is catalyzed by D-Alanine-D-Alanine ligase . D-Ala-D-Ala is a bacterial endogenous metabolite . The antibiotic D-cycloserine inhibits two sequential enzymes in the bacterial cell wall peptidoglycan biosynthetic pathway, leading to the formation of the dipeptide D-Ala-D-Ala .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXHQQCXAJARLQ-JKUQZMGJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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